2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-12(2)23-24(13(11)3)18-20-8-15(9-21-18)22-17(25)10-26-16-6-4-14(19)5-7-16/h4-9H,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXVBLOFVLQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide has garnered attention in pharmacological research due to its potential biological activity. This article discusses its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
It contains a chlorophenoxy group and a pyrazole moiety, which are known for their diverse biological activities.
The biological activity of this compound primarily involves:
- Anti-inflammatory Effects : The compound has shown the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia. This suggests a potential role in neuroprotection against inflammatory conditions such as Parkinson's disease .
- Anticancer Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrazole ring is linked to enhanced interactions with cellular targets involved in cancer progression .
Anticancer Activity
The compound has been assessed for its cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| HepG2 | 0.95 | DNA binding and kinase inhibition |
| A549 | 42.30 | Inhibition of cell proliferation |
These results underscore the compound's potential as an anticancer agent through multiple mechanisms .
Neuroprotective Effects
In a study involving lipopolysaccharide (LPS)-induced neuroinflammation, the compound demonstrated:
- Reduction in Pro-inflammatory Cytokines : Significantly inhibited TNF-alpha and IL-6 production.
- Protection of Dopaminergic Neurons : Prevented neuronal loss in MPTP-induced models of Parkinson's disease by modulating NF-kB signaling pathways .
Case Studies
- Neuroinflammation Study : In vitro experiments showed that treatment with the compound reduced LPS-induced activation of BV2 microglial cells. The study highlighted its potential for treating neurodegenerative diseases through modulation of inflammatory pathways .
- Cancer Cell Line Testing : Various derivatives were tested against cancer cell lines (MCF7, HepG2). The results indicated that modifications in the pyrazole structure could enhance anticancer activity, suggesting avenues for drug development .
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares key features with several pharmacologically active analogs:
Substituent-Driven Pharmacological Differences
- Pyrazole Modifications: The target compound’s 3,4,5-trimethylpyrazole group may enhance metabolic stability compared to the cyano-substituted pyrazole in ’s insecticidal derivative. Replacement of pyrazole with thiazole () or oxadiazole () alters electron distribution, affecting target selectivity (e.g., kinase vs. antifungal targets).
- Chlorophenoxy vs. Other Substituents: The 4-chlorophenoxy group in the target compound and ’s derivative is associated with DNA-binding or protein inhibition (e.g., ATF4 in cancer) . In contrast, methoxy () or cyanophenoxy () groups may modulate solubility or interaction with oxidative enzymes.
Acetamide Linker :
- The acetamide bridge in the target compound is conserved across analogs, suggesting a role in maintaining conformational flexibility or hydrogen bonding with biological targets.
Inferred Pharmacokinetic and Toxicological Profiles
- Lipophilicity: The trimethylpyrazole and chlorophenoxy groups likely increase logP values, enhancing membrane permeability but risking hepatotoxicity (common in chlorinated aromatics).
- Metabolic Stability : Methyl groups on pyrazole may slow oxidative metabolism compared to unsubstituted analogs.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization with chlorophenoxy and pyrazole groups. Key steps include:
- Substitution reactions under alkaline conditions to introduce the chlorophenoxy moiety (e.g., using 4-chlorophenol and a pyrimidine precursor) .
- Cyclization of pyrazole derivatives with trimethyl groups, often requiring controlled temperatures (e.g., 60–80°C) and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using NMR and mass spectrometry .
Example Reaction Scheme:
Pyrimidine precursor + 4-chlorophenol → Intermediate 1
Intermediate 1 + Trimethylpyrazole derivative → Target compound
Advanced: How can reaction conditions be optimized to mitigate by-products during synthesis?
By-products often arise from incomplete cyclization or competing substitution pathways. Optimization strategies include:
- Temperature modulation : Lowering reaction temperatures (e.g., 50°C) reduces side reactions during pyrazole cyclization .
- Catalyst screening : Using DMAP (4-dimethylaminopyridine) improves regioselectivity in amide coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
